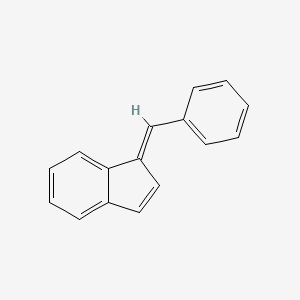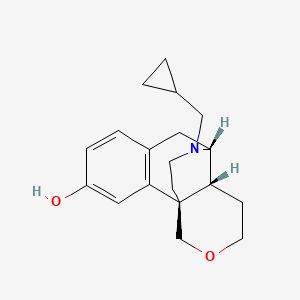
cis-Pterostilbene
Overview
Description
Pterostilbene (PTS) is a natural analog of resveratrol, most abundantly found in blueberries . It has been extensively studied for its antioxidant properties, and recent evidence also points out the diverse therapeutic potential of PTS . It has robust pharmacodynamic features, including better intestinal absorption and elevated hepatic stability than resveratrol .
Synthesis Analysis
Pterostilbene has been synthesized in vitro and in vivo using various methods . In one study, fourteen pterostilbene-tethered analogues were prepared and screened in vitro against MDA-MB-231 and MCF-7 cells . Another study reported the enzymatic synthesis of a novel Pterostilbene -Glucoside by the combination of Cyclodextrin Glucanotransferase and Amyloglucosidase .Molecular Structure Analysis
Pterostilbene is a monomeric stilbene having a 6−2−6 carbon skeleton with two phenyl rings linked by a double-bonded ethylene bridge . It has two methoxy (–OCH3) groups and one −OH group .Chemical Reactions Analysis
Pterostilbene undergoes various metabolic reactions, including glucosylation, dehydrogenation, hydrogenation, demethoxylation, sulfation, NAC binding, methylene ketogenic, acetylation, and methylation .Physical And Chemical Properties Analysis
Pterostilbene is a derivative of resveratrol with higher bioavailability and biological activity . It shows antioxidant, anti-inflammatory, antitumor, and antiaging activities .Scientific Research Applications
Antioxidant Activity and Disease Modification
Pterostilbene, found primarily in blueberries, exhibits significant antioxidant properties, with implications for preventing and treating various medical conditions such as cancer, neurological diseases, inflammation, vascular disease, and diabetes. Its increased bioavailability compared to other stilbene compounds may enhance its dietary benefits and clinical potential (McCormack & Mcfadden, 2013).
Anticancer Properties
Pterostilbene exhibits potent anticancer properties, including the inhibition of cancer growth, induction of apoptosis, and inhibition of metastasis. It has been shown to be effective as an inducer of antioxidant capacity in multiple cancer cell lines, suggesting its function as an anticarcinogenic compound. The bioavailability of pterostilbene is greater than other stilbene compounds, enhancing its potential as an effective anticancer agent (McCormack & Mcfadden, 2012).
Chemopreventive Agent in Cancer
Pterostilbene's proapoptotic and anticancer properties have been reported in various cancers, including breast, colorectal, lung, and prostate cancer. It acts through multiple mechanisms, affecting specific signaling pathways and epigenetic regulators of cell growth and metastasis. Pterostilbene may become a stronger candidate than resveratrol for clinical development due to its superior pharmacokinetic profile and greater anticancer efficacy (Levenson & Kumar, 2020).
Therapeutic Potential in Various Health Conditions
Pterostilbene's health benefits extend to diabetes, cardiovascular disease, fatty liver diseases, Alzheimer's disease, and other neurodegenerative diseases. It has shown potential in improving risk factors associated with these diseases, indicating its broad therapeutic potential (Kim, Seo, & Yokoyama, 2020).
Mechanism of Action
Safety and Hazards
Pterostilbene is generally safe, but it may increase LDL cholesterol . It’s advised against food, drug, pesticide or biocidal product use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
properties
IUPAC Name |
4-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUZFDZJKSGMX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Pterostilbene | |
CAS RN |
441351-32-2 | |
| Record name | Pterostilbene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441351322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTEROSTILBENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBS8JQ0T3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






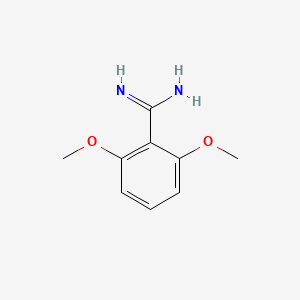
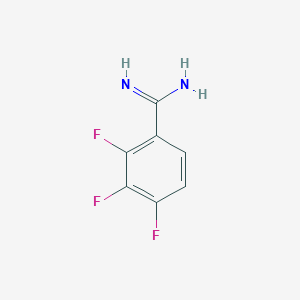
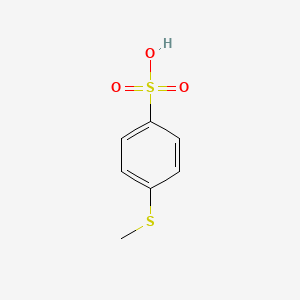

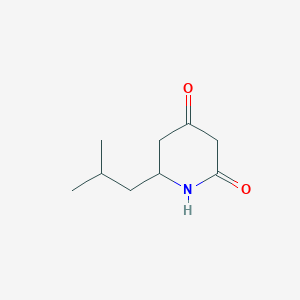
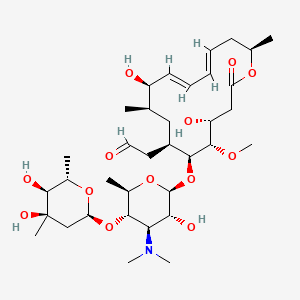
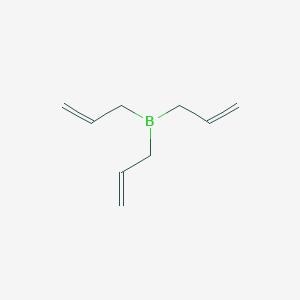
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)
